2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
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Description
“2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C13H14ClNO2 . It’s a derivative of indole, a heterocyclic compound that is found in many natural products and has been used in the synthesis of various bioactive compounds .
Molecular Structure Analysis
The molecular structure of “2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone” consists of an indole ring substituted with methoxy and methyl groups, and an ethanone group with a chlorine atom . The exact 3D structure is not provided in the sources retrieved.Future Directions
Indole derivatives, including “2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone”, have diverse biological activities and hold immense potential for further exploration in the development of new therapeutic agents . Their synthesis via MCRs also offers opportunities for the creation of new molecules and the discovery of novel reactions .
Mechanism of Action
Target of Action
The compound 2-chloro-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of 2-chloro-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.
properties
IUPAC Name |
2-chloro-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8-13(12(16)7-14)10-6-9(17-3)4-5-11(10)15(8)2/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGHKOLGPSYIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359161 |
Source
|
Record name | 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |
CAS RN |
113369-47-4 |
Source
|
Record name | 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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